3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Overview
Description
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a synthetic organic compound that features a pyrazole ring substituted with bromine and methyl groups, linked to a methoxybenzoic acid moiety
Mechanism of Action
Target of Action
Compounds containing a pyrazole moiety, such as this one, have been reported to exhibit a broad range of biological activities . For instance, 4-bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, 4-bromopyrazole has been shown to inhibit liver alcohol dehydrogenase , which could potentially alter metabolic pathways within the cell.
Biochemical Pathways
Given the inhibitory effects of 4-bromopyrazole on oxidative phosphorylation and atp exchange reactions , it is plausible that this compound could affect energy metabolism within the cell.
Pharmacokinetics
Compounds containing a pyrazole moiety are generally known for their broad range of chemical and biological properties, which could potentially influence their pharmacokinetic behavior .
Result of Action
Given the reported inhibitory effects of 4-bromopyrazole on oxidative phosphorylation and atp exchange reactions , it is plausible that this compound could have an impact on cellular energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by its functionalization and subsequent coupling with the benzoic acid derivative.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions
Functionalization: The pyrazole ring is then functionalized with a bromomethyl group using bromomethylation reagents such as bromoacetaldehyde or bromomethyl ethers.
Coupling with Benzoic Acid: The final step involves coupling the functionalized pyrazole with 4-methoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-[(4-carboxy-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid.
Substitution: 3-[(4-substituted-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid derivatives.
Scientific Research Applications
3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
- 3-[(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
- 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Uniqueness
The uniqueness of 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions compared to its chloro or fluoro analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOIIMFEVKWLOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.